Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including N-alkylation, carbamoylation, hydrolysis, activation of carboxylic acids, and intramolecular cyclization. For example, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starts with N-alkylation of 2,4-dimethylaniline and proceeds through several steps to yield the title compound . Similarly, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate involves a series of reactions starting from 4-methylpyridinium, including SN2 substitution, reduction, oxidation, and acylation . These methods highlight the complexity and multi-step nature of synthesizing piperidine derivatives.
Molecular Structure Analysis
The molecular structures of piperidine derivatives are often elucidated using techniques such as IR, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. For instance, the structural study of various 4-oxopiperidinium derivatives revealed the presence of mono- and triprotonated piperidinium cations, as well as extended hydrogen-bonded systems . These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including Mitsunobu reactions, oximation, and intramolecular nucleophilic displacement. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives react with L-selectride to yield hydroxypiperidine carboxylates, and subsequent reactions can afford trans isomers . The ability to selectively synthesize different isomers is important for the development of compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, crystallinity, and hydrogen bonding capability, are influenced by their molecular structure. The crystal structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, for example, shows intermolecular N—H⋯O hydrogen bonds forming a porous three-dimensional network . These properties are essential for the practical application of these compounds in pharmaceuticals and other industries.
Scientific Research Applications
Enantioselective Synthesis
A study by Wang et al. (2018) explored the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids as phase-transfer catalysts. This approach led to the synthesis of methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, demonstrating the utility of these compounds in creating chiral 3-benzylpiperidine backbones crucial for biologically active compounds (Wang, Zhao, Xue, & Chen, 2018).
Synthesis of Protein Tyrosine Kinase Inhibitors
Chen Xin-zhi (2011) reported an efficient synthesis method for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in creating the Jak3 inhibitor CP-690550. This method showcases the compound's role in the synthesis of pharmaceutical agents, highlighting its versatility and utility in drug discovery (Chen Xin-zhi, 2011).
Stereoselective Synthesis of Piperidine Derivatives
Moskalenko and Boev (2014) developed a method for forming tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which undergo cyclization with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. This study illustrates the compound's role in constructing complex molecular architectures, useful in medicinal chemistry and material science (Moskalenko & Boev, 2014).
Synthesis of 3-Azabicyclo[3.3.1]nonane Derivatives
Vafina et al. (2003) explored the Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This resulted in the formation of various substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, showcasing the utility of these compounds in synthesizing novel bicyclic structures with potential pharmacological activities (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).
Safety And Hazards
The compound has a signal word of “Warning” and its hazard statement is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2)11-16(9-8-13(15)17)14(18)19-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCSLEQTUOGKAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)C(=O)OCC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624243 |
Source
|
Record name | Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
CAS RN |
473838-66-3 |
Source
|
Record name | Phenylmethyl 3,3-dimethyl-4-oxo-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473838-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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